molecular formula C17H20FN3O2S B5373595 3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide

3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide

Cat. No. B5373595
M. Wt: 349.4 g/mol
InChI Key: REPZNKRRMLLFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, reduction of inflammation in neurological disorders, and improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide in lab experiments is its specificity in inhibiting HDACs and the PI3K/Akt/mTOR signaling pathway. However, a limitation of this compound is its potential toxicity and side effects on healthy cells.

Future Directions

For the research of 3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide include the development of more specific and less toxic analogs, further investigation of its potential use in the treatment of cancer and neurological disorders, and exploration of its effects on other signaling pathways in the body.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and develop safer and more specific analogs.

Synthesis Methods

The synthesis of 3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide involves the reaction of pyridin-2-ylmethylamine with 3-fluorobenzaldehyde to obtain the intermediate compound. This intermediate compound is then reacted with pyrrolidine and benzenesulfonyl chloride to yield the final product.

Scientific Research Applications

3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in neurological disorders.

properties

IUPAC Name

3-fluoro-N-[[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-15-4-3-6-17(10-15)24(22,23)20-11-14-7-9-21(12-14)13-16-5-1-2-8-19-16/h1-6,8,10,14,20H,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZNKRRMLLFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C2=CC=CC(=C2)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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